

Tofisopam neurobiological properties basal ganglia binding

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tofisopam

CAS No.: 22345-47-7

Cat. No.: S545532

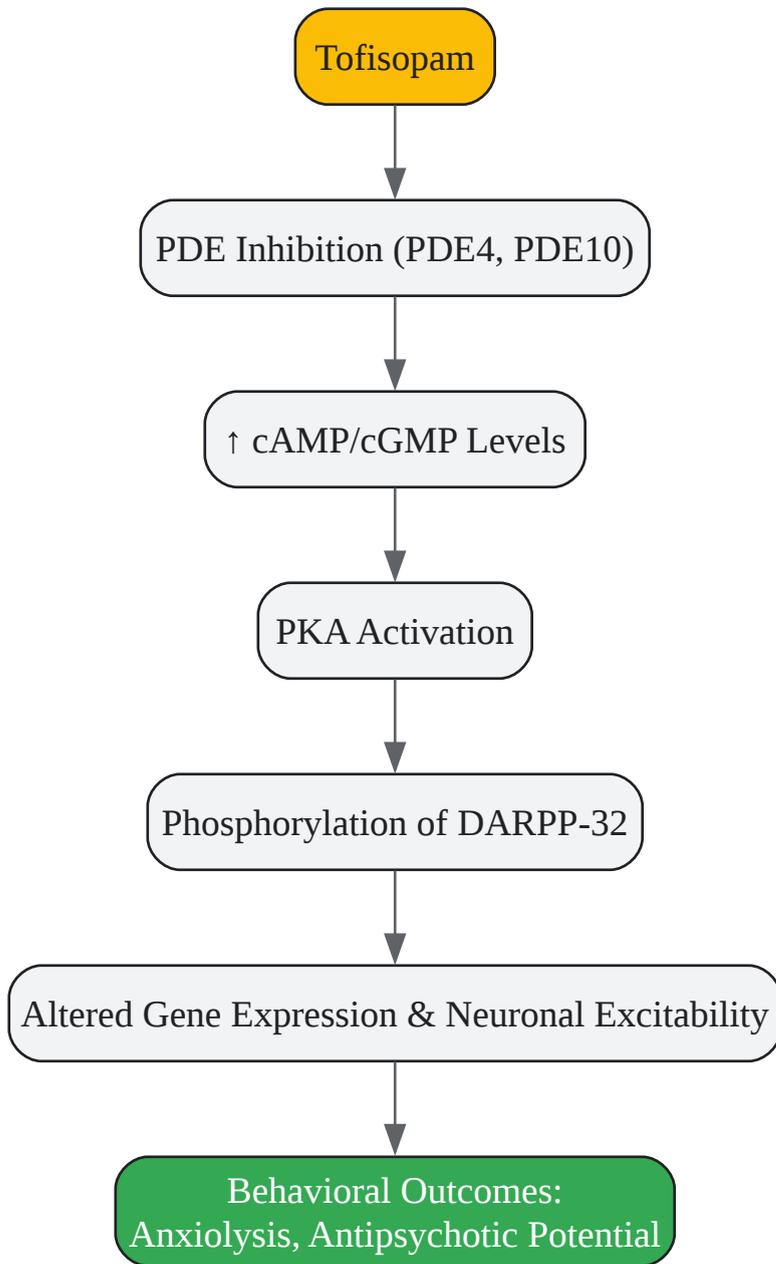
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Neurobiological Properties & Mechanisms of Action

Property	Finding / Mechanism	Key Supporting Evidence
Primary Binding Site	Specific, high-affinity binding sites within the striato-pallido-nigral system (basal ganglia) [1] [2]	<i>In vitro</i> binding studies using radiolabeled 2,3-benzodiazepines; identification is exclusive to this region [1].
Receptor Interaction	Does not bind to the benzodiazepine site on the GABA _A receptor [2] [3].	<i>In vitro</i> and <i>in vivo</i> studies show no direct effect on central benzodiazepine receptors; benzodiazepine antagonists do not counteract its effects [1] [2].
Enzyme Target (PDE Inhibition)	Selective inhibitor of multiple PDE isoenzymes, modulating cAMP/cGMP signaling [2] [4].	<i>In vitro</i> enzyme assays (IMAP Technology) showing dose-dependent inhibition [2].
Behavioral/Cognitive Effects	Anxiolytic without typical benzodiazepine sedation; does not impair cognitive or psychomotor	Clinical studies in patients with Generalized Anxiety Disorder (GAD) and healthy volunteers using

Property	Finding / Mechanism	Key Supporting Evidence
	function; may have mild stimulant activity [1] [5] [3].	HARS, cognitive, and psychomotor tests [1] [5] [3].
Therapeutic Potential Beyond Anxiety	Active in mouse models of negative symptoms of psychosis; potential application in schizophrenia and irritable bowel syndrome (via its D-enantiomer, dextofisopam) [2] [5].	Ameliorates dizocilpine-induced immobility in forced swim test (mouse model); phase II trials for dextofisopam in IBS [2] [5].

Tofisopam's binding in the basal ganglia correlates with the high expression of its PDE targets, particularly PDE10A, in this region. The following diagram illustrates the proposed signaling pathway:



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Detailed Experimental Protocols

The key findings on **tofisopam**'s neurobiology are supported by specific experimental methodologies.

1. In Vitro PDE Inhibition Assay [2] This protocol quantified **tofisopam**'s inhibition of phosphodiesterase isoenzymes.

- **Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of **tofisopam** against various PDE isoenzymes.
- **Methodology:** IMAP Technology (Immobilized Metal Ion Affinity-Based Fluorescence Polarization).
- **Procedure:**
 - **Reaction Setup:** Human recombinant PDE isoenzymes (PDE-1A3, PDE-2A3, PDE-3A, PDE-4A1, PDE-10A1, etc.) were incubated with their respective fluorescently-labeled cyclic nucleotide substrates (cAMP or cGMP).
 - **Drug Incubation:** **Tofisopam** was dissolved in DMSO and added to the reactions at a range of concentrations (for IC_{50} determination) or a single high concentration (for initial screening).
 - **Termination & Binding:** The reaction was stopped, and a binding reagent containing immobilized metal coordination complexes was added. This reagent binds with high affinity to the phosphate groups on the nucleotide monophosphate (AMP or GMP) produced by PDE activity.
 - **Detection:** Fluorescence polarization (FP) was measured. When the nucleotide monophosphate is bound by the reagent, its molecular motion slows, resulting in an increase in FP value. PDE inhibition by **tofisopam** results in less product formation and a lower FP value.
 - **Analysis:** IC_{50} values were calculated from dose-response curves generated using an 8-point assay with duplicates.

2. In Vivo Behavioral Study for Negative Symptoms of Psychosis [2] This protocol assessed **tofisopam**'s efficacy in a mouse model of avolition, a negative symptom of schizophrenia.

- **Objective:** To evaluate if **tofisopam** could ameliorate avolition induced by the NMDA receptor antagonist dizocilpine (MK-801).
- **Animals:** Male Albino Swiss mice.
- **Drug Administration:**
 - **Dizocilpine Treatment:** 0.2 mg/kg, intraperitoneally (i.p.), once daily for 14 days to induce a persistent state of avolition.
 - **Tofisopam Treatment:** 50 mg/kg, i.p., suspended in a 0.5% aqueous methyl cellulose solution. Administered in parallel to dizocilpine injections.
- **Behavioral Test:** Forced Swim Test (FST), conducted after the drug treatment period.
 - **Procedure:** Mice were placed individually in cylinders filled with water for a set period (e.g., 6 minutes).
 - **Measurement:** The duration of immobility was scored. Dizocilpine-induced prolongation of immobility is interpreted as a model of avolition. A reduction in immobility time by **tofisopam** indicates a positive, pro-motivational effect.
- **Analysis:** Data from the **tofisopam**+dizocilpine group was compared to vehicle+dizocilpine and control groups using appropriate statistical tests (e.g., ANOVA).

3. Radioligand Binding Studies in the Basal Ganglia [1] [2] These studies identified the unique binding site of 2,3-benzodiazepines.

- **Objective:** To map the specific brain regions where radiolabeled 2,3-benzodiazepines (e.g., flunitrazepam) bind.
- **Methodology:** *In vitro* receptor autoradiography and binding assays on brain tissue sections.
- **Procedure:**
 - **Tissue Preparation:** Brain sections (e.g., from rodents) containing the basal ganglia (striatum, pallidum, substantia nigra) are prepared.
 - **Incubation:** Sections are incubated with a radiolabeled 2,3-benzodiazepine ligand.
 - **Specificity Control:** To establish non-specific binding, adjacent sections are co-incubated with the radioligand and an excess of unlabeled (cold) ligand.
 - **Washing & Exposure:** Unbound radioligand is washed away, and the sections are exposed to X-ray film or an imaging plate.
 - **Analysis:** Dense labeling in the film image indicates regions of high receptor binding. Studies showed exclusive binding in the striato-pallido-nigral system.
 - **Chemical Lesion Studies:** To confirm localization, specific neuronal pathways within the basal ganglia were chemically lesioned, which subsequently abolished or reduced radioligand binding [1].

Conclusion and Research Implications

Tofisopam is an atypical 2,3-benzodiazepine whose neurobiological properties are distinct from classical benzodiazepines. Its unique binding profile in the basal ganglia and its action as a selective PDE inhibitor underlie its anxiolytic efficacy without sedation and its potential for treating negative symptoms of psychosis [1] [2]. This mechanistic profile suggests it may be more accurately classified as a homophthalazine rather than a conventional benzodiazepine [1] [5].

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To cite this document: Smolecule. [Tofisopam neurobiological properties basal ganglia binding].

Smolecule, [2026]. [Online PDF]. Available at:

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